1-(Furan-2-ylmethyl)-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine is a complex organic compound that features a unique structure combining furan, pyrrolo, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ can yield functionalized β-lactams, which can be further transformed into the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the pyrrolo and pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can lead to fully saturated pyrrolo and pyridine rings.
Scientific Research Applications
1-(Furan-2-ylmethyl)-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrolo ring structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds also have a fused ring system and are known for their wide range of biological activities.
Uniqueness
1-(Furan-2-ylmethyl)-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine is unique due to its combination of furan, pyrrolo, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C29H27N3O |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-5,6-diphenyl-2,4-diazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-8-amine |
InChI |
InChI=1S/C29H27N3O/c30-27-23-16-8-3-9-17-24(23)31-29-26(27)25(20-11-4-1-5-12-20)28(21-13-6-2-7-14-21)32(29)19-22-15-10-18-33-22/h1-2,4-7,10-15,18H,3,8-9,16-17,19H2,(H2,30,31) |
InChI Key |
WRDDRYBEIPKMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C3C(=C2N)C(=C(N3CC4=CC=CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.